molecular formula C7H11N3O2 B13159777 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid

4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13159777
M. Wt: 169.18 g/mol
InChI Key: OHCUZSLLGUNKRS-UHFFFAOYSA-N
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Description

4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with a triazole ring structure. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields. Its molecular formula is C7H11N3O2, and it has a molecular weight of 169.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison: 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its tert-butyl group, which enhances its stability and lipophilicity compared to other triazole derivatives. This makes it particularly useful in applications requiring stable and lipophilic compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-tert-butyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-8-9-5(10)6(11)12/h4H,1-3H3,(H,11,12)

InChI Key

OHCUZSLLGUNKRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NN=C1C(=O)O

Origin of Product

United States

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